10-methyl-1H-pyrrolo[2,1-c][1,4]benzodiazepine-3,5,11(2H,10H,11aH)-trione
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Overview
Description
10-methyl-1H-pyrrolo[2,1-c][1,4]benzodiazepine-3,5,11(2H,10H,11aH)-trione is a complex organic compound belonging to the class of pyrrolobenzodiazepines (PBDs). These compounds are known for their tricyclic structure, which includes a pyrrole ring fused to a benzodiazepine core. PBDs have garnered significant interest due to their potent biological activities, particularly their ability to bind to the minor groove of DNA, leading to cytotoxic effects. This makes them valuable in medicinal chemistry, especially in the development of anti-cancer agents .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-methyl-1H-pyrrolo[2,1-c][1,4]benzodiazepine-3,5,11(2H,10H,11aH)-trione typically involves multi-step organic reactions. One common synthetic route starts with the formation of the pyrrole ring, followed by the construction of the benzodiazepine core. Key steps include:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine under acidic conditions.
Construction of the Benzodiazepine Core: This involves the cyclization of an ortho-diamino benzene derivative with a suitable diketone or ketoester.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high purity and yield in industrial settings .
Chemical Reactions Analysis
Types of Reactions
10-methyl-1H-pyrrolo[2,1-c][1,4]benzodiazepine-3,5,11(2H,10H,11aH)-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, such as lithium aluminum hydride, to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzodiazepine core, particularly at the positions adjacent to the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions include N-oxides, reduced derivatives, and various substituted benzodiazepines, depending on the specific reagents and conditions used .
Scientific Research Applications
10-methyl-1H-pyrrolo[2,1-c][1,4]benzodiazepine-3,5,11(2H,10H,11aH)-trione has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: Studied for its interactions with DNA and proteins, providing insights into molecular recognition and binding.
Medicine: Investigated for its potential as an anti-cancer agent due to its ability to bind to DNA and induce cytotoxicity.
Mechanism of Action
The mechanism of action of 10-methyl-1H-pyrrolo[2,1-c][1,4]benzodiazepine-3,5,11(2H,10H,11aH)-trione involves its binding to the minor groove of DNA. This binding disrupts the DNA structure, inhibiting replication and transcription processes, leading to cell death. The compound targets specific sequences within the DNA, making it highly selective in its action .
Comparison with Similar Compounds
Similar Compounds
Anthramycin: Another PBD known for its anti-tumor activity.
Sibiromycin: A naturally occurring PBD with potent cytotoxic effects.
Tomaymycin: Similar in structure and function, used in cancer research.
Uniqueness
10-methyl-1H-pyrrolo[2,1-c][1,4]benzodiazepine-3,5,11(2H,10H,11aH)-trione is unique due to its specific methylation pattern, which enhances its binding affinity and selectivity for DNA. This makes it a valuable compound in the development of targeted anti-cancer therapies .
Properties
IUPAC Name |
5-methyl-7,8-dihydro-6aH-pyrrolo[2,1-c][1,4]benzodiazepine-6,9,11-trione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O3/c1-14-9-5-3-2-4-8(9)12(17)15-10(13(14)18)6-7-11(15)16/h2-5,10H,6-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZWVEKSNCGJDME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=CC=CC=C2C(=O)N3C(C1=O)CCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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